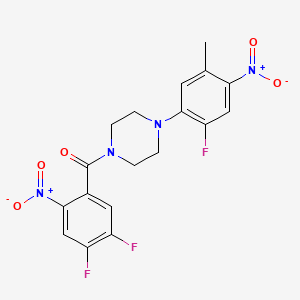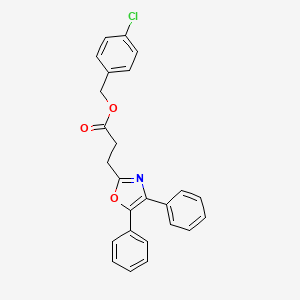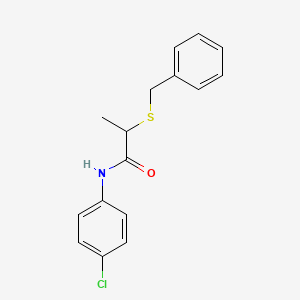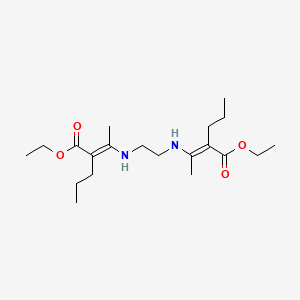
1-(4,5-difluoro-2-nitrobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4,5-difluoro-2-nitrobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DFNB-FMNO, and it is a derivative of piperazine. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mecanismo De Acción
The mechanism of action of DFNB-FMNO is not fully understood. However, it has been shown to interact with various biological systems, including enzymes and receptors. The compound has also been shown to have antioxidant properties and can scavenge free radicals.
Biochemical and Physiological Effects:
DFNB-FMNO has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. The compound has also been shown to have neuroprotective effects and can reduce oxidative stress in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFNB-FMNO has several advantages for lab experiments. It is a fluorescent probe and can be used for imaging biological systems. The compound is also stable and can be easily synthesized. However, DFNB-FMNO has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of DFNB-FMNO. These include further studies to understand its mechanism of action, its potential use as a therapeutic agent, and its applications in imaging biological systems. Additionally, future studies can focus on the development of new derivatives of DFNB-FMNO with improved properties and reduced toxicity.
Conclusion:
In conclusion, DFNB-FMNO is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been extensively studied, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been identified. Further studies are needed to fully understand the potential of DFNB-FMNO and its derivatives for various applications.
Métodos De Síntesis
DFNB-FMNO can be synthesized using various methods, including the reaction of 1-(4,5-difluoro-2-nitrophenyl)piperazine with 4-(2-fluoro-5-methyl-4-nitrophenyl)-2-nitrobenzoyl chloride in the presence of a base. This method yields DFNB-FMNO with high purity and yield.
Aplicaciones Científicas De Investigación
DFNB-FMNO has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. The compound has been shown to have potential as a fluorescent probe for imaging biological systems. It has also been studied for its potential use in the treatment of various diseases, including cancer and Alzheimer's disease.
Propiedades
IUPAC Name |
(4,5-difluoro-2-nitrophenyl)-[4-(2-fluoro-5-methyl-4-nitrophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O5/c1-10-6-17(14(21)9-15(10)24(27)28)22-2-4-23(5-3-22)18(26)11-7-12(19)13(20)8-16(11)25(29)30/h6-9H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVQKXWSCUTACU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])F)N2CCN(CC2)C(=O)C3=CC(=C(C=C3[N+](=O)[O-])F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(phenylsulfonyl)-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine](/img/structure/B5023261.png)
![4-[(1-acetyl-1H-indol-3-yl)methylene]-2-(allylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5023270.png)
![N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5023280.png)
![1,1'-(1,10-dioxo-1,10-decanediyl)bis[4-(2-adamantyl)piperazine]](/img/structure/B5023283.png)

![4-bromo-N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B5023289.png)
![N-(2-fluorophenyl)-N',N'-dimethyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]sulfamide](/img/structure/B5023292.png)
![(3R*,4R*)-4-(4-morpholinyl)-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinol](/img/structure/B5023302.png)
![3-bromo-N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide hydrochloride](/img/structure/B5023310.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-1-(4-bromophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5023324.png)



![N-[5-(4-morpholinyl)pentyl]-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5023352.png)